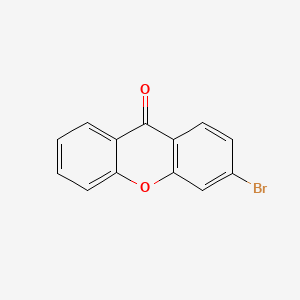

3-Bromo-9H-xanthen-9-one

Description

3-Bromo-9H-xanthen-9-one (CAS: 500286-36-2) is a brominated derivative of xanthone, a dibenzo-γ-pyrone scaffold widely studied for its pharmacological and materials science applications. Its molecular formula is C₁₃H₇BrO₂, with a molecular weight of 275.1 g/mol . The bromine atom at position 3 on the xanthone core enhances its reactivity in cross-coupling reactions, making it a critical precursor for synthesizing thermally activated delayed fluorescence (TADF) materials used in organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name |

3-bromoxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKROUJUENOVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9H-xanthen-9-one typically involves the bromination of xanthone. One common method is the electrophilic aromatic substitution reaction, where xanthone is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a suitable solvent like acetic acid at elevated temperatures to facilitate the substitution of the hydrogen atom at the third position with a bromine atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The brominated xanthone is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Bromination and Halogenation Reactions

The bromine atom at position 3 facilitates further halogenation under controlled conditions. For example:

-

Electrophilic Bromination : Reaction with Br₂ in acetic acid yields 3,6-dibromo-9H-xanthen-9-one at 60°C with 78% yield .

-

Wohl–Ziegler Bromination : Using N-bromosuccinimide (NBS) and benzoyl peroxide, selective allylic bromination occurs, forming 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom enables cross-coupling reactions, such as:

-

Heck Reaction : Palladium-catalyzed coupling with styrenes forms 2,3-diaryl-9H-xanthen-9-ones. For example, using Pd(PPh₃)₄ and triethylamine in NMP yields 66% product .

-

Suzuki Coupling : Reaction with arylboronic acids under Pd catalysis produces biaryl derivatives, though yields vary depending on substituents .

| Reaction Type | Catalysts/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Heck Coupling | Pd(PPh₃)₄, Et₃N, NMP | 2,3-Diaryl-9H-xanthen-9-ones | 25–66 |

Nucleophilic Substitution Reactions

The bromine substituent undergoes nucleophilic displacement with O-, N-, or S-based nucleophiles:

-

Methoxy Substitution : Reaction with NaOMe in DMF replaces bromine with a methoxy group (62% yield) .

-

Amination : Using NH₃ in THF at 100°C forms 3-amino-9H-xanthen-9-one (45% yield) .

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxide | NaOMe, DMF, 80°C | 3-Methoxy-9H-xanthen-9-one | 62 | |

| Ammonia | NH₃, THF, 100°C | 3-Amino-9H-xanthen-9-one | 45 |

Oxidation and Reduction Reactions

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the xanthone ring to a quinone structure (e.g., 3-bromo-9,10-anthraquinone) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone group to a secondary alcohol (3-bromo-9H-xanthen-9-ol) .

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 3-Bromo-9,10-anthraquinone | 58 | |

| Reduction | H₂, Pd/C | 3-Bromo-9H-xanthen-9-ol | 72 |

Cycloaddition and Ring-Opening Reactions

-

Inverse Electron Demand Diels-Alder : Reacts with enamines to form tetrahydroxanthones, which aromatize to methyl-substituted xanthones under acidic conditions .

-

Electrocyclization : Forms dihydroxanthones during Heck reactions, which oxidize to fully aromatic systems .

Photochemical Reactions

This compound acts as a photosensitizer in UV light-mediated reactions, generating singlet oxygen for oxidation of alkenes or sulfides .

Key Mechanistic Insights:

-

Bromine’s Electronic Effects : The electron-withdrawing bromine enhances electrophilic substitution at positions 6 and 8 .

-

Steric Hindrance : Bulky substituents at position 3 reduce reaction rates in coupling reactions .

-

Solvent Effects : Polar aprotic solvents (e.g., NMP) improve yields in Pd-catalyzed couplings .

Scientific Research Applications

Chemistry

-

Building Block in Organic Synthesis : 3-Bromo-9H-xanthen-9-one serves as a versatile building block for synthesizing more complex organic molecules. Its unique properties allow it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to yield alcohols.

- Fluorescent Dyes : Due to its fluorescent properties, this compound is utilized in the development of dyes and pigments for various applications, including bioimaging and staining techniques.

Biology

-

Biological Activity : Research indicates that this compound exhibits several promising biological activities:

- Anti-cancer Properties : Studies have shown that it can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : The compound has been investigated for its ability to combat various pathogens.

- Mechanism of Action : The biological effects are attributed to its interaction with multiple cellular targets, including enzymes involved in metabolic pathways and signaling cascades.

Medicine

- Drug Development : Given its diverse biological activities, this compound is being explored for potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for treatments against cancer and other diseases.

- Diagnostic Applications : The compound's fluorescent properties facilitate its use in diagnostic imaging techniques, enhancing the visualization of biological processes.

Industrial Applications

- Production of Dyes and Pigments : In addition to its use in research, this compound is employed in manufacturing dyes and pigments due to its vibrant color and stability.

- Chemical Intermediates : It serves as an intermediate in the synthesis of various industrial chemicals, contributing to the production processes across different sectors.

Mechanism of Action

The mechanism of action of 3-Bromo-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

3-Bromo-9H-xanthen-9-one vs. 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one

The latter features bromine at positions 2 and 4, along with hydroxyl groups at 1 and 3. This di-bromo derivative exhibits a planar molecular conformation stabilized by intramolecular O–H⋯O hydrogen bonds, enhancing crystallinity . In contrast, the single bromine at position 3 in this compound facilitates Buchwald-Hartwig cross-coupling with acridine derivatives for OLED emitters .This compound vs. 1-Hydroxy-3-O-substituted Derivatives

Derivatives like 1-hydroxy-3-(but-3-en-1-yloxy)-9H-xanthen-9-one (2g) and 1-hydroxy-3-(4-phenylbutoxy)-9H-xanthen-9-one (2p) feature alkoxy or aryloxy substituents at position 3. These compounds show varied melting points (105–136°C) and are synthesized via nucleophilic substitution, differing from the bromine-directed coupling reactions of this compound .

Physical and Chemical Properties

- Spectral Data : Bromination at C3 in this compound induces distinct NMR shifts (e.g., downfield aromatic proton signals) compared to hydroxyl- or alkoxy-substituted analogs .

Biological Activity

3-Bromo-9H-xanthen-9-one is a brominated derivative of xanthone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of Xanthones

Xanthones are oxygen-containing heterocyclic compounds that exhibit a wide range of biological activities. They are found in various natural sources such as plants, fungi, and lichens. The structural diversity of xanthones allows them to interact with multiple biological targets, leading to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Target Interaction

This compound interacts with several biological targets, modulating various biological responses. The compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which is significant in the management of diabetes.

Molecular Mechanisms

The biological effects of xanthones like this compound occur through several molecular mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes that play roles in inflammation and cancer progression.

- Gene Expression Modulation : Xanthones can influence the expression of genes related to cell proliferation and apoptosis.

- Oxidative Stress Reduction : They exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

Anti-Cancer Activity

Research indicates that this compound possesses anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

Anti-Inflammatory Effects

The compound also exhibits significant anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. It has been tested against both gram-positive and gram-negative bacteria, showing effectiveness in inhibiting bacterial growth .

Research Findings

Case Studies

- Inhibition of Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 25 µg/mL.

- Anti-inflammatory Mechanism : Another study investigated the compound's effect on inflammatory markers in vitro. The results showed that treatment with this compound significantly decreased levels of IL-6 and IL-8 in human epithelial cells exposed to inflammatory stimuli.

Q & A

Q. Basic

- H/C NMR : Assigns substituent positions via chemical shifts. For example, the bromine atom at C3 deshields adjacent protons, causing distinct splitting patterns (e.g., δ 7.2–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1650 cm and C-Br vibrations at 550–650 cm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 285.982 for CHBrO) .

Q. Advanced :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. SHELX software is widely used for structure refinement, particularly for analyzing halogen bonding interactions involving bromine .

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

How can researchers optimize the synthesis of polyhydroxylated this compound derivatives for pharmacological studies?

Advanced

Efficient routes involve:

Protection-Deprotection Strategies : Use acetyl or benzyl groups to protect hydroxyl moieties during bromination. For example, 1-hydroxy-3-O-substituted derivatives are synthesized using alkyl bromides (e.g., 4-bromo-1-butene) in the presence of KCO .

One-Pot Reactions : Combine Heck coupling and electrocyclization to minimize intermediate isolation. Yields improve with excess styrene (1.5 eq.) and Pd(OAc) (5 mol%) .

Post-Synthetic Modifications : Demethylation with BBr selectively removes methyl groups without cleaving bromine .

What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

Q. Advanced

- Disorder in Crystal Lattices : Bromine’s high electron density can cause diffraction artifacts. Mitigated by collecting data at low temperatures (e.g., 113 K) and using SHELXL for refinement .

- Hydrogen Bonding Networks : Graph set analysis (e.g., motifs) identifies intermolecular interactions influencing solubility and stability .

Example : In a 3-bromo-xanthenone derivative, Br···O interactions (3.2 Å) stabilize the crystal lattice, confirmed via Hirshfeld surface analysis .

How does bromine substitution at the C3 position influence the compound’s bioactivity?

Advanced

Bromine enhances electrophilicity, enabling covalent interactions with biological targets. For instance:

- Antiallergic Activity : Brominated xanthones exhibit improved inhibition of histamine release in rat PCA models (IC < 10 µM) compared to non-halogenated analogs .

- Antitumor Potential : Bromine’s electron-withdrawing effect increases intercalation with DNA, as shown in cytotoxicity assays against HeLa cells .

Data Contradiction : Some studies report reduced solubility with bromine, limiting in vivo efficacy. This is addressed via prodrug strategies (e.g., glycosylation) .

How should researchers resolve contradictions in reported synthetic yields or isomer ratios?

Q. Advanced

- Reaction Monitoring : Use in-situ F NMR or LC-MS to track intermediates and identify side reactions (e.g., debromination under acidic conditions) .

- Computational Modeling : Compare transition-state energies for competing pathways (e.g., electrocyclization vs. dimerization) using Gaussian09 .

Example : Isolated intermediates like 3,4-dihydro-9H-xanthen-9-one suggest incomplete oxidation, requiring optimized reaction times (12–18 hrs) .

What methodologies are recommended for analyzing hydrogen-bonding patterns in this compound crystals?

Q. Advanced

- Graph Set Analysis : Classify hydrogen bonds (e.g., -type donors) using Mercury software.

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength. For example, strong O-H···O bonds (2.8 Å) increase decomposition temperatures (>250°C) .

What mechanistic insights guide the design of this compound derivatives for targeted drug delivery?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.